molecular formula C9H8ClFO3 B6290854 Methyl 2-chloro-4-fluoro-3-methoxybenzoate CAS No. 2386559-04-0

Methyl 2-chloro-4-fluoro-3-methoxybenzoate

Cat. No.: B6290854
CAS No.: 2386559-04-0
M. Wt: 218.61 g/mol
InChI Key: CFXFOHWSEAWZAY-UHFFFAOYSA-N
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Description

Methyl 2-chloro-4-fluoro-3-methoxybenzoate is an organic compound with the molecular formula C₉H₈ClFO₃ and a molecular weight of 218.61 g/mol . It is a derivative of benzoic acid and is characterized by the presence of chloro, fluoro, and methoxy substituents on the aromatic ring. This compound is used in various chemical syntheses and has applications in different fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 2-chloro-4-fluoro-3-methoxybenzoate can be synthesized through several synthetic routes. One common method involves the esterification of 2-chloro-4-fluoro-3-methoxybenzoic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the acid to the ester .

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale esterification processes. The reaction conditions are optimized to maximize yield and purity, and the product is purified through distillation or recrystallization techniques .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-chloro-4-fluoro-3-methoxybenzoate undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Nucleophilic Substitution: Substituted derivatives with different nucleophiles.

    Hydrolysis: 2-chloro-4-fluoro-3-methoxybenzoic acid and methanol.

    Oxidation: 2-chloro-4-fluoro-3-carboxybenzoic acid.

Scientific Research Applications

Methyl 2-chloro-4-fluoro-3-methoxybenzoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of methyl 2-chloro-4-fluoro-3-methoxybenzoate depends on its specific application. In chemical reactions, it acts as a substrate that undergoes various transformations. In biological systems, it may interact with specific molecular targets such as enzymes or receptors, leading to changes in cellular processes .

Comparison with Similar Compounds

Methyl 2-chloro-4-fluoro-3-methoxybenzoate can be compared with other similar compounds such as:

These compounds share similar chemical properties but may exhibit different reactivity and applications due to the variations in their substituent positions and functional groups.

Properties

IUPAC Name

methyl 2-chloro-4-fluoro-3-methoxybenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8ClFO3/c1-13-8-6(11)4-3-5(7(8)10)9(12)14-2/h3-4H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CFXFOHWSEAWZAY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1Cl)C(=O)OC)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8ClFO3
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.61 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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